5-[4-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-phenyl]-4-ethyl-4H-[1,2,4]triazole-3-thiol
Description
This compound is a heterocyclic molecule featuring a 1,2,4-triazole core substituted with a thiol (-SH) group at position 3, an ethyl group at position 4, and a para-substituted phenyl ring at position 3. The phenyl ring is further modified with a 3,5-dimethyl-4-nitro-pyrazole moiety linked via a methylene bridge.
Properties
IUPAC Name |
3-[4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]phenyl]-4-ethyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2S/c1-4-20-15(17-18-16(20)25)13-7-5-12(6-8-13)9-21-11(3)14(22(23)24)10(2)19-21/h5-8H,4,9H2,1-3H3,(H,18,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFCLZBKTFBMNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC=C(C=C2)CN3C(=C(C(=N3)C)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901110835 | |
| Record name | 5-[4-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901110835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001756-34-8 | |
| Record name | 5-[4-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001756-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[4-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901110835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 5-[4-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-phenyl]-4-ethyl-4H-[1,2,4]triazole-3-thiol is a member of the triazole family, known for its diverse biological activities. This article reviews its biological properties, including antimicrobial, antifungal, anti-inflammatory, and anticancer effects, supported by various research findings.
Chemical Structure
The compound features a triazole ring linked to a pyrazole moiety and an ethyl group. Its molecular formula is , which indicates the presence of sulfur and nitrogen heterocycles that contribute to its biological activity.
Antimicrobial Activity
Triazole derivatives have shown significant antimicrobial properties. A study indicated that compounds with a similar structure exhibited notable activity against various bacterial strains. The synthesized triazolo-thiadiazoles demonstrated moderate to good activity against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa, while showing limited effectiveness against Gram-positive strains .
| Compound Type | Activity Against Gram-Negative | Activity Against Gram-Positive |
|---|---|---|
| Triazolo-thiadiazoles | Moderate to High | Low to Moderate |
| Schiff Bases | Excellent | Moderate |
Antifungal Activity
The 1,2,4-triazole core is recognized for its antifungal properties. Research has highlighted that triazole derivatives are effective fungicides due to their ability to inhibit ergosterol synthesis in fungal cell membranes. The compound has been evaluated for its antifungal activity against Candida albicans and other pathogenic fungi, showing promising results .
Anti-inflammatory Properties
Studies have also indicated that triazole derivatives possess anti-inflammatory effects. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential therapeutic applications in treating inflammatory diseases .
Anticancer Activity
Triazoles have been explored for their anticancer potential due to their ability to interact with cellular targets involved in cancer progression. The compound has been tested on various cancer cell lines, including Hep G2 (hepatocellular carcinoma) and MCF7 (breast cancer), demonstrating significant antiproliferative effects .
Case Studies
- Antimicrobial Screening : A recent study screened various triazole derivatives for antimicrobial efficacy. The results showed that compounds similar to This compound had inhibition zones ranging from 17 to 23 mm against tested bacteria .
- Fungicidal Efficacy : In another investigation focused on antifungal activity, the compound was found effective against multiple fungal strains with Minimum Inhibitory Concentrations (MICs) indicating strong potential as a fungicide .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
Key structural distinctions between the target compound and analogs include:
- Linker Variations: The methylene bridge in the target compound vs. methyleneamino in or direct pyrazole attachment in affects conformational flexibility and electronic interactions.
Physicochemical Properties
- Lipophilicity: The ethyl group in the target compound may confer intermediate lipophilicity vs. the more hydrophobic tert-butyl group in or the hydrophilic amino group in .
- Solubility : Thiol and nitro groups could enhance aqueous solubility compared to thiophene-containing analogs (e.g., ).
Research Implications
The structural uniqueness of 5-[4-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-phenyl]-4-ethyl-4H-[1,2,4]triazole-3-thiol positions it as a candidate for targeted biological studies, particularly in antioxidant or enzyme-inhibition assays. Comparative studies with analogs suggest the need for:
Q & A
Basic: What are the common synthetic routes for this compound, and what reaction conditions are critical for yield optimization?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of pyrazole and triazole precursors. For example:
- Click Chemistry Approach : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is effective for constructing triazole rings. A similar method used for triazole-pyrazole hybrids involves reacting 3-nitroso-pyrazole derivatives with alkynes in THF/water at 50°C for 16 hours, using copper sulfate and sodium ascorbate as catalysts .
- Condensation Reactions : Aldehyde-amine condensations under reflux in methanol can form thiol-linked triazoles, as seen in analogous compounds .
- Key Conditions : Solvent choice (e.g., toluene for diethyl oxalate-mediated reactions ), temperature control (50–80°C), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) are critical for yield optimization .
Advanced: How can computational methods streamline the synthesis and biological activity prediction of this compound?
Methodological Answer:
- Reaction Path Optimization : Quantum chemical calculations (e.g., density functional theory) can predict transition states and energetics, narrowing experimental conditions. For example, ICReDD’s workflow integrates reaction path searches with experimental feedback to reduce trial-and-error .
- Molecular Docking : Docking studies against target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) can prioritize compounds for antifungal testing. In a related study, triazole-thiadiazoles showed binding affinity to fungal enzymes, guiding further biological assays .
- Machine Learning : Training models on existing reaction data (e.g., solvent polarity, catalyst efficiency) can predict optimal conditions for novel derivatives .
Basic: What analytical techniques are essential for structural confirmation and purity assessment?
Methodological Answer:
- X-ray Crystallography : Resolves atomic-level geometry, as demonstrated for triazole-pyrazole hybrids in single-crystal studies (mean C–C bond deviation: 0.004 Å) .
- NMR/LC-MS : -NMR confirms substituent integration (e.g., ethyl or methyl groups), while LC-MS validates molecular weight (e.g., 178.21 g/mol for a related triazole-thiol ).
- Elemental Analysis : Ensures stoichiometric purity (>95% by CHNS analysis) .
Advanced: How should researchers address contradictions in spectroscopic or biological data?
Methodological Answer:
- Multi-Technique Validation : Combine NMR, X-ray, and high-resolution MS to resolve spectral ambiguities. For instance, unexpected peaks may arise from tautomeric forms of the triazole-thiol group, requiring computational NMR shift predictions .
- Biological Replicates : If antifungal activity conflicts with docking predictions, repeat assays under varied conditions (e.g., pH, temperature) and validate enzyme inhibition via kinetic studies .
- Byproduct Analysis : Use HPLC or GC-MS to identify impurities from side reactions (e.g., incomplete nitro-group reduction) and adjust reaction stoichiometry .
Advanced: What strategies minimize byproducts during synthesis, particularly for nitro-functionalized intermediates?
Methodological Answer:
- Controlled Nitration : Introduce nitro groups early in the synthesis to avoid over-nitration. Use mixed acids (HNO/HSO) at 0–5°C for regioselectivity .
- Catalyst Optimization : Copper(I) iodide in DMF enhances CuAAC efficiency, reducing alkyne homodimer byproducts .
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of thiol groups, which can form disulfide linkages .
Basic: What are the recommended storage conditions to maintain compound stability?
Methodological Answer:
- Short-Term : Store at -4°C in airtight, light-resistant containers to prevent thiol oxidation .
- Long-Term : Use -20°C with desiccants (silica gel) to avoid hydrolysis of nitro or ester groups .
Advanced: How can researchers design derivatives to enhance bioavailability or target specificity?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace ethyl with cyclopropyl to alter lipophilicity) and evaluate via logP calculations (e.g., XLogP3 ~2.5 for similar compounds ).
- Prodrug Strategies : Esterify thiol groups to improve membrane permeability, with enzymatic cleavage in vivo .
- Fragment-Based Design : Use crystallographic data to identify key binding motifs (e.g., pyrazole-methyl interactions in 3LD6 ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
